molecular formula C11H16O3 B15321474 4-Cyclohexyloxane-2,6-dione

4-Cyclohexyloxane-2,6-dione

Cat. No.: B15321474
M. Wt: 196.24 g/mol
InChI Key: XDHDIVJWGKFOSR-UHFFFAOYSA-N
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Description

4-Cyclohexyloxane-2,6-dione is an organic compound with a unique structure that includes a cyclohexane ring fused to an oxane ring with two ketone groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyloxane-2,6-dione typically involves the reaction of cyclohexane-1,3-dione with appropriate reagents to introduce the oxane ring. One common method includes the use of acid chlorides and enol esters, followed by rearrangement reactions. For example, the enol ester can be synthesized from the acid chloride and cyclohexane-1,3-dione, and then rearranged using strong cyanide reagents like sodium cyanide or potassium cyanide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyloxane-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone groups to alcohols.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.

Scientific Research Applications

4-Cyclohexyloxane-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclohexyloxane-2,6-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Cyclohexyloxane-2,6-dione include other cyclohexane derivatives and oxane-containing molecules. Examples include:

Uniqueness

This compound is unique due to its specific structure, which combines a cyclohexane ring with an oxane ring and two ketone groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

4-cyclohexyloxane-2,6-dione

InChI

InChI=1S/C11H16O3/c12-10-6-9(7-11(13)14-10)8-4-2-1-3-5-8/h8-9H,1-7H2

InChI Key

XDHDIVJWGKFOSR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2CC(=O)OC(=O)C2

Origin of Product

United States

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